molecular formula C10H19NO3S B13392896 Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester CAS No. 119927-71-8

Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B13392896
CAS No.: 119927-71-8
M. Wt: 233.33 g/mol
InChI Key: AAJVCQPQGWUYMD-UHFFFAOYSA-N
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Description

Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a tert-butyl carbamate derivative characterized by a propyl chain substituent containing both formyl (-CHO) and methylthio (-SCH₃) groups. The formyl group introduces electrophilicity, enabling participation in condensation or nucleophilic addition reactions, while the methylthio group may influence lipophilicity and redox activity .

Properties

CAS No.

119927-71-8

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl N-(4-methylsulfanyl-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h7-8H,5-6H2,1-4H3,(H,11,13)

InChI Key

AAJVCQPQGWUYMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of carbamic acid derivatives typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Carbamic acid derivatives can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: These compounds can also be reduced to form amines or other reduced products.

    Substitution: Substitution reactions are common, where one functional group is replaced by another under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry: Carbamic acid derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their reactivity and stability under different conditions.

Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They are also explored for their potential as bioactive molecules.

Medicine: Carbamic acid derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. They are investigated for their potential therapeutic effects in various diseases.

Industry: In the industrial sector, these compounds are used in the production of polymers, coatings, and other materials. Their unique properties make them valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of carbamic acid, N-[1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Functional Group Analysis

  • Formyl vs. Hydroxymethyl : The target compound’s formyl group (C=O) enhances electrophilicity compared to the hydroxymethyl (-CH₂OH) group in and , making it more reactive in nucleophilic acyl substitutions (e.g., forming hydrazones or oximes) .
  • Methylthio Group : Present in the target compound and , this group increases lipophilicity (logP) and may participate in thiol-disulfide exchange or act as a leaving group in prodrug designs .
  • Stereochemistry : The S-configuration in and R-configuration in highlight the role of chirality in biological activity or synthetic pathways.

Molecular Weight and Solubility

  • The target compound’s higher molecular weight (~233.33 g/mol) compared to (187.24 g/mol) and (171.24 g/mol) suggests reduced solubility in polar solvents, which could impact bioavailability.
  • The methylthio group in the target compound and may confer higher membrane permeability than hydroxylated analogs .

Reactivity and Stability

  • Formyl Group Reactivity : The target compound’s formyl group is more reactive than the hydroxymethyl group in or the cyclopropyl ring in , enabling applications in dynamic covalent chemistry .
  • tert-Butyl Ester : Common to all analogs, this group protects the carbamate from hydrolysis, enhancing stability during synthetic processes .

Research Implications

  • Drug Development : The methylthio group may act as a prodrug moiety, while the formyl group could facilitate conjugation with targeting molecules .
  • Material Science : The tert-butyl carbamate’s stability makes it suitable for controlled-release formulations .

Notes

  • Further experimental studies are needed to validate inferred properties.

Biological Activity

Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester, commonly referred to by its CAS number 119927-71-8, is a compound belonging to the class of carbamic acid derivatives. Its molecular formula is C10H19NO3SC_{10}H_{19}NO_3S with a molecular weight of approximately 233.33 g/mol. The compound exhibits a unique structural complexity characterized by the presence of an amide bond, an aldehyde group, and a thioether group, which contribute to its potential biological activities.

Structural Features

The structural features of this compound include:

  • Carbamic Acid Moiety : Provides the amide bond.
  • Formyl Group : Contributes to reactivity.
  • Methylthio Propyl Side Chain : Imparts unique chemical properties.

Biological Activity Overview

Research into the biological activity of carbamic acid derivatives indicates potential pharmacological applications. The interactions of these compounds with biological systems are crucial for evaluating their therapeutic potential. The following areas have been highlighted in various studies:

Study on Carcinogenicity

A study conducted on the binding of labeled carbamates to DNA in Crackenbush mice revealed that certain alkyl carbamates exhibited significant tumor-initiating potency. Ethyl carbamate was particularly noted for its high binding affinity to DNA in liver and skin tissues . Although direct studies on the compound are scarce, these findings imply potential risks associated with similar structures.

Cytotoxicity Assessment

In another study focusing on 3-formylchromone derivatives, compounds were evaluated for their anti-cancer properties against human tumor cell lines. Some derivatives showed promising results in terms of selective cytotoxicity . This indicates that further exploration into this compound could reveal similar anticancer activities.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Carbamic acid, N-[3-(methylthio)propyl]-, 1,1-dimethylethyl ester95656-85-2Similar structure but different side chains
Methyl carbamate598-51-4A simpler derivative with a methyl group instead of a propyl chain
Ethyl carbamate51-79-6Commonly studied for its carcinogenic effects

Q & A

Q. Key Comparison Table :

MethodCatalyst/ReagentDiastereomeric PurityEnantiomeric ExcessSubstrate Input
Enzymatic ReductionR. erythropolis SC 13845>98%99.4%10–60 g/L
Chemical ReductionNaBH₄<78%Not reported20 g/L

Advanced Question: How can enzyme engineering improve substrate tolerance and efficiency in the synthesis of this compound?

Methodological Answer:
Directed evolution of ketoreductases (KREDs) via ProSAR-driven mutagenesis enhances substrate tolerance and stereoselectivity. For example:

  • Wild-type KRED achieved only 5% conversion at 20 g/L substrate input.
  • Evolved KRED variants operate at 200 g/L substrate input with 99.9% conversion and >99% ee, using isopropanol/water solvents and NADP⁺ cofactors .
    Experimental Design :

Generate mutant libraries via saturation mutagenesis.

Screen for activity and selectivity using high-throughput assays.

Optimize reaction conditions (solvent, cofactor recycling).

Basic Question: What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers and diastereomers; validated for >98% purity in enzymatic products .
  • NMR Spectroscopy : Confirms structural integrity, particularly the tert-butyl ester and methylthio groups .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (235.34 g/mol) and detects hydrolytic degradation products .

Advanced Question: How does hydrolysis of the tert-butyl ester group influence biological activity, and what strategies stabilize the compound in vitro?

Methodological Answer:

  • Hydrolysis Mechanism : The tert-butyl ester hydrolyzes under acidic/basic conditions to release an active amine, which may interact with enzymes (e.g., proteases) .
  • Stabilization Strategies :
    • Use aprotic solvents (e.g., DMF) to slow hydrolysis.
    • Modify the ester group with electron-withdrawing substituents to enhance stability .
      Data Table : Hydrolysis Rates in Different Solvents
SolventpHHalf-Life (h)
Water7.42.5
DMF7.424.0
THF7.412.0

Basic Question: What structural analogs of this compound have been studied, and how do their properties compare?

Methodological Answer:
Key analogs include:

Compound Name (Example)Structural VariationBiological Activity/Stability
Carbamic acid, ethyl esterSimpler alkyl chainLower metabolic stability
Carbamic acid, phenyl esterAromatic substitutionEnhanced enzyme inhibition
Carbamic acid, [(1S,2R)-chlorohydrin]Chlorine substituentHigher stereochemical complexity

Analog studies reveal that the methylthio and formyl groups in the target compound enhance lipophilicity and enzyme-binding affinity .

Advanced Question: How can computational modeling predict interactions between this compound and target enzymes (e.g., HIV protease)?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding poses of the carbamate group within protease active sites .
  • MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to identify key residues (e.g., Asp25 in HIV protease) .
    Key Finding : The tert-butyl ester sterically hinders non-productive binding, while the methylthio group facilitates hydrophobic interactions .

Basic Question: What are the documented stability challenges during storage, and how are they mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the carbamate group and oxidation of the methylthio moiety .
  • Mitigation :
    • Store at -20°C under nitrogen atmosphere.
    • Add antioxidants (e.g., BHT) to prevent thioether oxidation .

Advanced Question: What in vitro assays are used to evaluate the compound’s inhibitory activity against proteases?

Methodological Answer:

  • Fluorogenic Assays : Use substrates like Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂ to measure IC₅₀ values .
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots; reported Kᵢ of 15 nM for HIV protease .

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